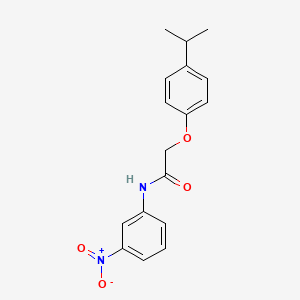
2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide, commonly known as INNA-051, is a small molecule drug compound that has been recently developed for its potential antiviral properties. The compound has been found to be effective against a range of viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The purpose of
作用機序
INNA-051 works by inhibiting the activity of the viral main protease, which is responsible for cleaving viral polyproteins into functional proteins required for viral replication. The compound binds to the active site of the protease and prevents its activity, thereby inhibiting viral replication.
Biochemical and Physiological Effects
INNA-051 has been found to be well-tolerated in preclinical studies, with no significant adverse effects observed. The compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. INNA-051 has been found to be effective in reducing viral load in animal models of SARS-CoV-2 infection, suggesting its potential as a therapeutic agent for COVID-19.
実験室実験の利点と制限
INNA-051 has several advantages for lab experiments, including its broad-spectrum antiviral activity, good pharmacokinetic properties, and well-tolerated nature. However, the compound is still in the early stages of development, and more studies are needed to fully understand its safety and efficacy. Additionally, the synthesis method for INNA-051 is complex and may limit its widespread use in research.
将来の方向性
There are several future directions for research on INNA-051. First, more studies are needed to fully understand the safety and efficacy of the compound in humans. Second, the potential of INNA-051 as a therapeutic agent for COVID-19 needs to be further explored in clinical trials. Third, the compound's broad-spectrum antiviral activity suggests its potential for use against other viral infections, and more studies are needed to explore this potential. Finally, the development of more efficient synthesis methods for INNA-051 could help to make the compound more widely available for research purposes.
Conclusion
INNA-051 is a promising small molecule drug compound with potential antiviral properties. The compound has been found to be effective against a range of viruses, including SARS-CoV-2, and has good pharmacokinetic properties. However, more studies are needed to fully understand the safety and efficacy of the compound, and the development of more efficient synthesis methods could help to make it more widely available for research purposes.
合成法
INNA-051 is synthesized using a multistep process involving the reaction of various chemical reagents. The process involves the reaction of 4-isopropylphenol with 3-nitrobenzoyl chloride to form 2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide. The compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
INNA-051 has been extensively studied for its antiviral properties, particularly against SARS-CoV-2. The compound has been found to inhibit viral replication by targeting the viral main protease, which is essential for the virus to replicate. INNA-051 has also been shown to have broad-spectrum antiviral activity against other viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus.
特性
IUPAC Name |
N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWTXNGTJCMCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5872620.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5872624.png)
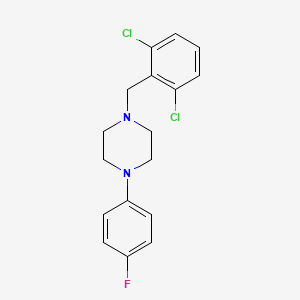
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)
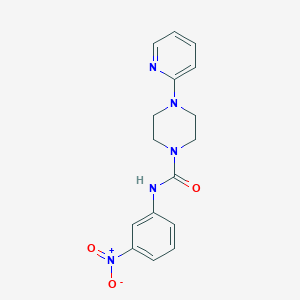

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)
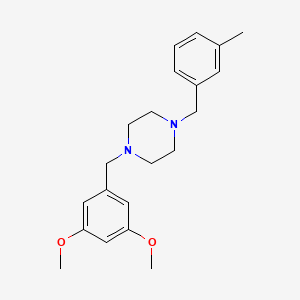

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

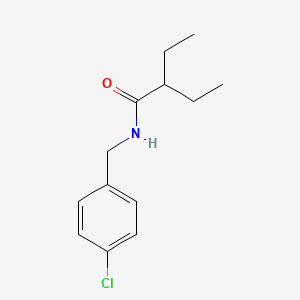
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)